2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide
Description
This compound is a dihydropyrimidinone derivative featuring a 4-methoxyphenyl substituent at position 4 and an acetamide linkage to a pyridin-3-yl group. The dihydropyrimidinone core is known for its bioisosteric relationship with quinazoline and pyridine derivatives, often contributing to hydrogen bonding and hydrophobic interactions in target proteins .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-15-6-4-13(5-7-15)16-9-18(24)22(12-20-16)11-17(23)21-14-3-2-8-19-10-14/h2-10,12H,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPOLKUZVASZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural similarities with several derivatives reported in the literature:
Key Observations :
- Bioactivity: Compound 8c () demonstrated potent VEGFR-2 inhibitory activity, while quinazolinone hybrids () showed dual EGFR/BRAFV600E inhibition. The target compound’s pyridin-3-yl group may enhance kinase selectivity compared to nitrobenzothiazole or quinazolinone moieties.
- Substituent Effects : The 4-methoxyphenyl group in the target compound and analogues (e.g., 5k, 8c) improves solubility and π-π stacking in hydrophobic binding pockets. Chloro or fluoro substituents (e.g., 5l, 11 ) increase potency but reduce solubility.
- Thermal Stability: High melting points (>300°C) in quinazolinone hybrids () suggest greater crystallinity compared to the target compound’s dihydropyrimidinone core.
Research Findings and Implications
- Anticancer Potential: Dihydropyrimidinone derivatives (e.g., ) exhibit nanomolar IC₅₀ values against cancer cell lines. The target compound’s pyridin-3-yl acetamide moiety may enhance blood-brain barrier penetration for CNS-targeted therapies.
- SAR Insights : Replacement of the thioacetamide group (in 8c ) with a direct acetamide linkage (as in the target compound) could reduce off-target toxicity while maintaining affinity for kinases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
